molecular formula C16H20N4O5S B2762538 Methyl 2-[[5-[[(3,4-dimethoxybenzoyl)amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate CAS No. 689750-81-0

Methyl 2-[[5-[[(3,4-dimethoxybenzoyl)amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate

Cat. No. B2762538
CAS RN: 689750-81-0
M. Wt: 380.42
InChI Key: KZCQILOGRPKOQA-UHFFFAOYSA-N
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Description

“Methyl 2-[[5-[[(3,4-dimethoxybenzoyl)amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate” is a complex organic compound. Unfortunately, there is limited information available about this specific compound . It appears to contain a 1,2,4-triazole ring, which is a type of heterocyclic compound. The compound also includes a benzoyl group (a type of carbonyl group) and a methoxy group (an ether functional group).

Scientific Research Applications

Cyclization and Pharmacological Properties

Research has explored the cyclization of compounds related to Methyl 2-[[5-[[(3,4-dimethoxybenzoyl)amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate, specifically focusing on 4-methyl-4 H -1,2,4-triazole-3-thiol and its derivatives. This cyclization process led to the formation of various derivatives, such as 4 H -1,2,4-triazole-3(2 H )-thione and 2-amino-1,3,4-thiadiazole. These compounds were then pharmacologically investigated to determine their effects on the central nervous system in mice (Maliszewska-Guz et al., 2005).

Synthesis and Biological Activities of Triazoloquinazolines

The synthesis and biological activities of novel triazoloquinazolines and triazinoquinazolines, which share structural similarities with the compound , were studied. These novel compounds, containing benzenesulfonamide moieties, demonstrated good antipyretic and anti-inflammatory activities (Ghorab et al., 2010).

Structural Analysis and Synthesis Techniques

In-depth structural analysis and synthesis techniques have been applied to compounds structurally related to Methyl 2-[[5-[[(3,4-dimethoxybenzoyl)amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate. This includes the synthesis and X-ray structure analysis of similar compounds, aiding in understanding the molecular structure and potential reactivity of such compounds (Chan et al., 1977).

Antioxidant Activity of Triazol-5-one Derivatives

Research into the antioxidant activity of 4,5-dihydro-1 H -1,2,4-triazol-5-one derivatives, which are chemically akin to the compound , has been conducted. This study assessed the in vitro antioxidant activities, including reducing power, free radical scavenging, and metal chelating activity, comparing these activities with standard antioxidants (Yüksek et al., 2015).

Inhibitory Activity of Thiazol-4-yl Derivatives

The synthesis and testing of methyl [6-(2-aminothiazol-4-yl)-3-oxo-l,4-benzoxazin-2yl]acetates, which are structurally related to the compound of interest, were conducted for their inhibitory activity against COX-2 and 5-LOX. Some compounds exhibited notable 5-LOX inhibitory activity, indicating potential for pharmacological applications (Reddy & Rao, 2008).

properties

IUPAC Name

methyl 2-[[5-[[(3,4-dimethoxybenzoyl)amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O5S/c1-20-13(18-19-16(20)26-9-14(21)25-4)8-17-15(22)10-5-6-11(23-2)12(7-10)24-3/h5-7H,8-9H2,1-4H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZCQILOGRPKOQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)OC)CNC(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>57.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815863
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Methyl 2-[[5-[[(3,4-dimethoxybenzoyl)amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate

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